5-Cyclopropoxy-2-(methylthio)benzamide
Description
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C11H13NO2S/c1-15-10-5-4-8(14-7-2-3-7)6-9(10)11(12)13/h4-7H,2-3H2,1H3,(H2,12,13) |
InChI Key |
FQARCYYLYFYXIF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-(methylthio)benzamide typically involves the reaction of 2-(methylthio)benzoic acid with cyclopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-2-(methylthio)benzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It has shown promising results in inhibiting the growth of certain bacteria and scavenging free radicals .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The following benzamide and triazine derivatives from the provided evidence (Table 1) serve as structural analogs for comparison:
Propachlor (Benzamide, 3,5-dichloro-N-(1,1-dimethyl-2-propynyl)-; CAS 23950-58-5)
- Substituents : Chlorine atoms at the 3- and 5-positions, and a dimethylpropynyl group on the amide nitrogen.
- Function : Herbicidal activity, likely due to electron-withdrawing chloro groups enhancing reactivity toward biological targets .
- Comparison : Unlike 5-Cyclopropoxy-2-(methylthio)benzamide, Propachlor lacks sulfur-based substituents and features a propargyl group, which may reduce steric hindrance but increase electrophilicity.
Pronamide (1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-6-(methylthio)-; CAS 7287-19-6)
- Substituents : Methylthio group on a triazine core, with isopropylamine groups.
- Function : Herbicide targeting weed growth via inhibition of cell division.
- Comparison : The methylthio group in Pronamide is part of a triazine ring system, whereas in this compound, it is on a benzamide scaffold. This difference alters solubility and target specificity .
Propanil (CAS 709-98-8)
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Core Structure | Key Substituents | Potential Application |
|---|---|---|---|---|
| This compound | Not available | Benzamide | 5-Cyclopropoxy, 2-methylthio | Agrochemical/Pharma |
| Propachlor | 23950-58-5 | Benzamide | 3,5-Dichloro, N-dimethylpropynyl | Herbicide |
| Pronamide | 7287-19-6 | Triazine | 6-Methylthio, N,N'-diisopropyl | Herbicide |
| Propanil | 709-98-8 | Anilide | 3,4-Dichloro | Herbicide |
Sources: CAS numbers and structural data from Reference Table of Chemical Names .
Research Findings and Implications
- Substituent Effects: Cyclopropoxy vs. Methylthio Positioning: The 2-position methylthio group in the benzamide scaffold could modulate steric interactions with enzyme active sites, differing from Pronamide’s triazine-based sulfur moiety.
Q & A
Q. How can researchers optimize the synthesis of 5-Cyclopropoxy-2-(methylthio)benzamide while minimizing side-product formation?
Methodological Answer: A factorial design approach (e.g., Taguchi or Box-Behnken) can systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios. For example, varying cyclopropoxy-group activation conditions (e.g., using NaH or K₂CO₃ as bases) can influence nucleophilic substitution efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical to isolate the target compound from byproducts like unreacted precursors or over-alkylated derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the cyclopropoxy group’s presence (δ 0.5–1.5 ppm for cyclopropane protons) and methylthio substituent (δ 2.1–2.5 ppm).
- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 265.1) and fragmentation patterns.
- IR Spectroscopy: Key stretches include C=O (amide I band, ~1650 cm⁻¹) and C-O-C (cyclopropoxy, ~1100 cm⁻¹).
Challenges may arise from overlapping signals in crowded aromatic regions, necessitating 2D NMR (e.g., COSY, HSQC) for resolution .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies under controlled humidity (40–80% RH) and temperature (4°C, 25°C, 40°C) for 1–6 months. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase) to detect hydrolysis of the cyclopropoxy group or oxidation of the methylthio moiety. Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent photolytic and oxidative degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties:
- Electrophilic Sites: The methylthio group’s sulfur atom (high electron density) may act as a nucleophile.
- Reactive Positions: The cyclopropoxy ring’s strain enhances susceptibility to ring-opening reactions.
Validate predictions experimentally via reactions with electrophiles (e.g., iodomethane for methylation) or oxidants (e.g., H₂O₂ for sulfoxide formation) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Purity Variability: Use orthogonal methods (HPLC, NMR) to verify compound integrity (>95% purity).
- Assay Conditions: Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% v/v).
Replicate studies with independent synthesis batches and include positive controls (e.g., known inhibitors) to validate experimental setups .
Q. What strategies can elucidate the compound’s mechanism of action in antimicrobial studies?
Methodological Answer:
- Metabolomic Profiling: Treat microbial cultures (e.g., E. coli) with the compound and analyze intracellular metabolites via LC-MS to identify disrupted pathways (e.g., folate biosynthesis).
- Genetic Knockout Libraries: Screen S. cerevisiae deletion strains to pinpoint target proteins.
- Fluorescence Microscopy: Use SYTOX Green to assess membrane integrity changes .
Q. How can degradation pathways be mapped under environmental conditions (e.g., UV exposure)?
Methodological Answer: Expose the compound to UV-C light (254 nm) in aqueous/organic matrices and analyze degradation products via LC-QTOF-MS. Likely pathways include:
Q. What advanced techniques study the compound’s interactions with biological membranes or surfaces?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips to measure binding kinetics.
- Atomic Force Microscopy (AFM): Map adhesion forces between the compound and membrane models (e.g., supported lipid bilayers).
- Microscale Thermophoresis (MST): Quantify binding affinities using fluorescently labeled liposomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
